6-[6-(5-carboxypyridin-2-yl)pyridin-3-yl]pyridine-3-carboxylic acid
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Overview
Description
6-[6-(5-carboxypyridin-2-yl)pyridin-3-yl]pyridine-3-carboxylic acid is a complex organic compound featuring a unique structure with three pyridine rings and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[6-(5-carboxypyridin-2-yl)pyridin-3-yl]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between two organic groups. This reaction employs palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, palladium catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-[6-(5-carboxypyridin-2-yl)pyridin-3-yl]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions may use reagents like bromine or chlorine under specific conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
6-[6-(5-carboxypyridin-2-yl)pyridin-3-yl]pyridine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-[6-(5-carboxypyridin-2-yl)pyridin-3-yl]pyridine-3-carboxylic acid involves its ability to form coordination complexes with metal ions. These complexes can act as catalysts in various chemical reactions by facilitating the transfer of electrons and stabilizing transition states. The compound’s structure allows it to interact with specific molecular targets and pathways, influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
5-(pyridin-3-yl)benzene-1,3-dicarboxylic acid: Similar structure with pyridine and carboxylic acid groups.
3-Pyridinecarboxylic acid, 6-hydroxy-: Another pyridine derivative with carboxylic acid functionality.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Features pyridine rings and amide groups.
Uniqueness
6-[6-(5-carboxypyridin-2-yl)pyridin-3-yl]pyridine-3-carboxylic acid is unique due to its three interconnected pyridine rings and multiple carboxylic acid groups, which provide versatile coordination sites for metal ions. This structural complexity enhances its potential as a ligand in coordination chemistry and its applicability in various scientific fields .
Properties
Molecular Formula |
C17H11N3O4 |
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Molecular Weight |
321.29 g/mol |
IUPAC Name |
6-[6-(5-carboxypyridin-2-yl)pyridin-3-yl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C17H11N3O4/c21-16(22)11-2-4-13(18-8-11)10-1-5-14(19-7-10)15-6-3-12(9-20-15)17(23)24/h1-9H,(H,21,22)(H,23,24) |
InChI Key |
CVLIQUOEKPFRIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C2=NC=C(C=C2)C(=O)O)C3=NC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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